(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
This compound is a propenone derivative featuring a benzo[d][1,3]dioxol (methylenedioxy) group attached to a pyrrolidine ring and a furan-2-yl substituent. Its structure combines aromatic heterocycles (furan and benzo[d][1,3]dioxol) with a pyrrolidine moiety, which may enhance binding to biological targets such as kinases or neurotransmitter receptors. The (E)-configuration of the propenone linker is critical for maintaining planar geometry, influencing intermolecular interactions and solubility .
Properties
IUPAC Name |
(E)-1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(6-4-15-2-1-9-21-15)19-8-7-14(11-19)13-3-5-16-17(10-13)23-12-22-16/h1-6,9-10,14H,7-8,11-12H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUABMIWCUZSJAJ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structural configuration comprising a benzo[d][1,3]dioxole ring, a pyrrolidine moiety, and a furan substituent. The molecular formula is with a molecular weight of approximately 313.35 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to receptors in the central nervous system or other tissues, potentially influencing neurotransmitter release and signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structural motifs possess significant antioxidant properties. The presence of the benzo[d][1,3]dioxole and furan rings contributes to the electron-donating capability, which is crucial for scavenging free radicals.
Anticancer Properties
Recent investigations into related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of the benzo[d][1,3]dioxole structure have shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.003 |
| Compound B | A549 | 0.72 |
Neuroprotective Effects
The pyrrolidine moiety is known for its neuroprotective properties. Compounds containing this structure have been investigated for their potential to protect neurons from oxidative stress and apoptosis.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of structurally similar compounds on MCF-7 and A549 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the submicromolar range, suggesting that modifications to the core structure can enhance activity.
Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant capacity using the DPPH assay. Compounds similar to this compound demonstrated effective radical scavenging abilities comparable to standard antioxidants like ascorbic acid.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Compound C | Anticancer | Lacks furan ring |
| Compound D | Antioxidant | Contains additional hydroxyl groups |
| (E)-1... | Antioxidant & Anticancer | Unique combination of dioxole and pyrrolidine |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Comparable Propenone Derivatives
Key Observations :
- The target compound uniquely integrates a methylenedioxy group (benzo[d][1,3]dioxol), which is absent in 3FP and the dimethylamino derivative. This group enhances lipophilicity (logP) and may improve blood-brain barrier penetration compared to 3FP’s methoxy group .
- The furan-2-yl group is conserved in both the target compound and the dimethylamino derivative, suggesting shared electronic properties (e.g., π-π stacking) but differing steric effects due to substituent variations .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 3FP | (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)propenone |
|---|---|---|---|
| logP | ~3.1 (estimated) | ~2.8 | ~2.5 |
| Water Solubility | Low (methylenedioxy) | Moderate (diazenyl) | Moderate (dimethylamino) |
| Hydrogen Bond Donors | 0 | 1 (diazenyl NH) | 0 |
Insights :
- The methylenedioxy group in the target compound increases logP compared to the dimethylamino derivative, favoring membrane permeability but reducing aqueous solubility .
- 3FP’s diazenyl linker introduces a hydrogen bond donor, which may enhance solubility in polar solvents but increase susceptibility to enzymatic degradation .
Methodological Considerations in Comparative Studies
- Structural Analysis : Tools like SHELXL (for crystallographic refinement) and Mercury CSD (for packing similarity calculations) are critical for comparing molecular conformations and crystal packing patterns .
- Similarity Metrics: Studies employ Tanimoto coefficients and Morgan fingerprints to quantify structural overlap, though activity cliffs (minor structural changes causing drastic activity shifts) remain a challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
